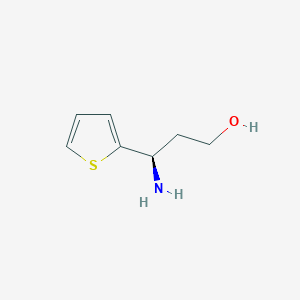![molecular formula C8H10BrF2N3 B13316083 4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13316083.png)
4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine is a chemical compound that features a bromine atom, a difluorocyclobutyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine typically involves multiple steps. One common method involves the reaction of 1-bromo-4-(3,3-difluorocyclobutyl)benzene with appropriate reagents to introduce the pyrazole ring. The reaction conditions often include the use of dichloromethane as a solvent and cooling to low temperatures, such as -70°C, followed by gradual warming to room temperature .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation may yield ketones or aldehydes.
Scientific Research Applications
4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The difluorocyclobutyl group and pyrazole ring can interact with specific binding sites, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(3,3-difluorocyclobutyl)benzene: Similar structure but lacks the pyrazole ring.
4-Bromo-1,3-dimethyl-1H-pyrazole: Similar pyrazole ring but different substituents.
Uniqueness
4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine is unique due to the presence of both the difluorocyclobutyl group and the pyrazole ring, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H10BrF2N3 |
|---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
4-bromo-1-[(3,3-difluorocyclobutyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H10BrF2N3/c9-6-4-14(13-7(6)12)3-5-1-8(10,11)2-5/h4-5H,1-3H2,(H2,12,13) |
InChI Key |
UWOYXAOKJBUPGX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)CN2C=C(C(=N2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13316000.png)
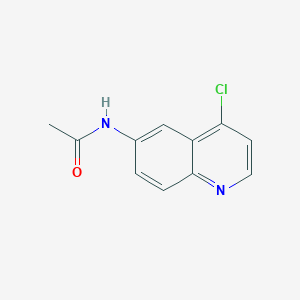
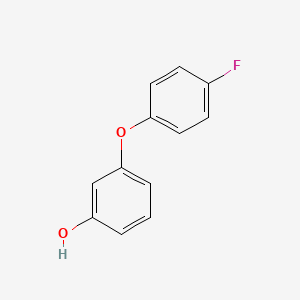
![4-Chloro-2-[(pentan-3-yl)amino]benzonitrile](/img/structure/B13316028.png)
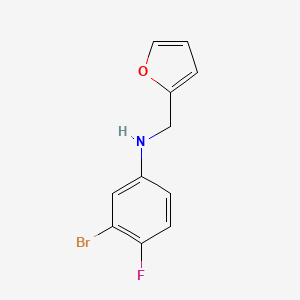
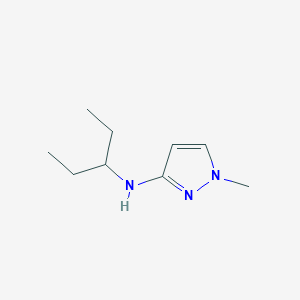
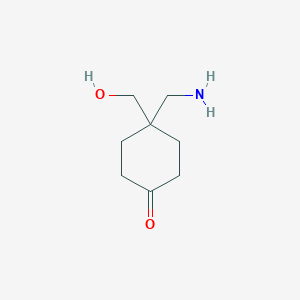
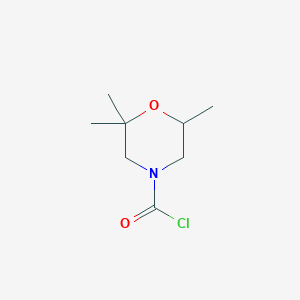
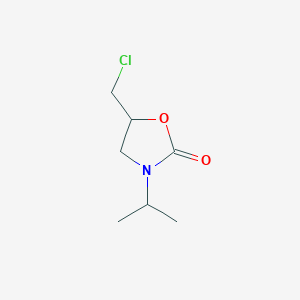

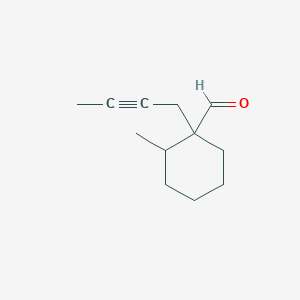
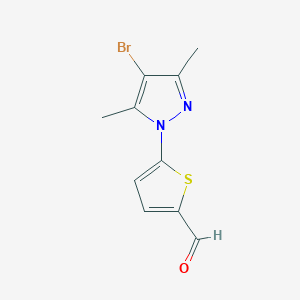
![7-Amino-6-methyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one](/img/structure/B13316090.png)
